molecular formula C19H30O B050950 10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one CAS No. 118371-41-8

10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B050950
M. Wt: 274.4 g/mol
InChI Key: VMNRNUNYBVFVQI-UHFFFAOYSA-N
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Description

“10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one” is a complex organic compound. Unfortunately, there isn’t much specific information available about this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. It’s likely that it undergoes reactions typical of similar organic compounds .

Scientific Research Applications

  • Androgen Biosynthesis Inhibitors : Two derivatives of the compound were identified as inhibitors of androgen biosynthesis, useful in understanding steroid structure and function (Djigoué, Simard, Kenmogne, & Poirier, 2012).

  • Cardiac Aglycone Source : It was isolated from the root bark of Periploca sepium Bunge, a traditional Chinese herbal medicine, and studied for its crystal structure, providing insights into the conformation of cyclopentane rings in natural compounds (Zhang, Bao, Wu, Yu, & Li, 2012).

  • Carcinogenicity Studies : Various derivatives were synthesized and studied for their carcinogenic potential, contributing to understanding the molecular mechanisms of cancer development (Coombs, 1966; Ribeiro, Hadfield, Clayton, Vose, & Coombs, 1983; Coombs, Russell, Jones, & Ribeiro, 1985).

  • Chemical Synthesis and Structural Analysis : Research has focused on the synthesis and structural elucidation of this compound and its derivatives, contributing to the field of organic chemistry and materials science (Ketuly, Hadi, Khaledi, & Tiekink, 2010; Nie, Wang, & Zhou, 2006; Giuffrida, Kohnke, Parisi, Raymo, & Stoddart, 1994).

  • Antimicrobial and Antitumor Activities : Studies have explored the antimicrobial and antitumor properties of derivatives, particularly in the context of synthesizing new pharmaceuticals (Shaheen, Ali, Rosario, & Shah, 2014).

  • Pharmaceutical Intermediates : The compound has been used as an intermediate in the synthesis of hormone pharmaceuticals, highlighting its role in drug development (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Future Directions

The future directions for research into this compound would likely involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This would require advanced techniques in organic chemistry and molecular biology .

properties

IUPAC Name

10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNRNUNYBVFVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331425
Record name Androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstan-3-one

CAS RN

118371-41-8
Record name Androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Citations

For This Compound
4
Citations
RH Rasmussen, SL Christensen… - Environmental …, 2023 - ehp.niehs.nih.gov
Background: Mechanisms for how environmental chemicals might influence pain has received little attention. Epidemiological studies suggest that environmental factors such as …
Number of citations: 5 ehp.niehs.nih.gov
F Acconcia, M Marino - Principles of endocrinology and …, 2018 - ndl.ethernet.edu.et
In mammalian systems, there are six families of steroid hormones that can be classified on both a chemical and a biological basis. They are the estrogens, progesterone, androgens, …
Number of citations: 32 ndl.ethernet.edu.et
CV Segal - 2013 - spiral.imperial.ac.uk
Activation of the androgen receptor (AR) results in a phenotypic change in androgen-responsive cells; for example, in the human prostate carcinoma cell line LNCaP, androgens …
Number of citations: 3 spiral.imperial.ac.uk
C Birgen, H Preisig, J Morud - Norwegian University of Science and …, 2014 - folk.ntnu.no
Chemical databases have been expanding rapidly both in complexity and amount. Traditional SQL approach for chemical databases has not been sufficient to meet changing …
Number of citations: 6 folk.ntnu.no

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